molecular formula C26H21ClN2O4 B2936249 2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 895639-74-4

2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2936249
CAS No.: 895639-74-4
M. Wt: 460.91
InChI Key: HOXLHVIBLNZFGE-UHFFFAOYSA-N
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Description

2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and is substituted with a chloro group, a methylbenzoyl group, and a methoxyphenylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chloro, methylbenzoyl, and methoxyphenylacetamide groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be explored for potential therapeutic applications, such as antimicrobial or anticancer agents.

    Medicine: The compound’s pharmacological properties can be investigated for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The chloro and methoxy groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, are known for their antimalarial and antimicrobial activities.

    Benzoyl Derivatives: Compounds like benzoyl peroxide are used in acne treatment due to their antibacterial properties.

    Methoxyphenylacetamide Derivatives: These compounds are explored for their potential analgesic and anti-inflammatory effects.

Uniqueness

2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O4/c1-16-7-9-17(10-8-16)25(31)20-14-29(22-12-11-18(27)13-19(22)26(20)32)15-24(30)28-21-5-3-4-6-23(21)33-2/h3-14H,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXLHVIBLNZFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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